molecular formula C19H28N2O4 B1629228 Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate CAS No. 405057-76-3

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B1629228
CAS No.: 405057-76-3
M. Wt: 348.4 g/mol
InChI Key: IGHROSQZBYLAIY-UHFFFAOYSA-N
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Description

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS: 405057-76-3) is a piperidine-derived intermediate widely used in pharmaceutical synthesis. Its structure features:

  • A piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected methylamino group.
  • A benzyl carboxylate group at the 1-position, enhancing solubility and enabling further functionalization.
    This compound is valued for its stability under basic conditions, controlled deprotection of the Boc group, and compatibility with diverse coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Benzylation: The benzyl group is introduced using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step is usually performed in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate undergoes several types of chemical reactions:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), yielding the free amine.

    Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzyl group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a protecting group for amines, preventing unwanted reactions during synthetic processes. The Boc group stabilizes the molecule and can be selectively removed under acidic conditions, allowing for further functionalization of the amine.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzyl 4-Hydrazinylpiperidine-1-carboxylate (CAS: 280111-51-5)

  • Structural Difference: Replaces the Boc-methylamino group with a free hydrazine (-NH-NH₂) moiety.
  • Reactivity: Hydrazine’s nucleophilic nature makes it prone to oxidation and condensation reactions (e.g., forming heterocycles like triazoles). In contrast, the Boc-methylamino group in the target compound is inert under most conditions, requiring acidic deprotection (e.g., TFA) for activation .
  • Applications: Used in click chemistry and Schiff base formation, whereas the Boc-methylamino derivative is more suited for stepwise peptide coupling or PROTAC synthesis .

Benzyl 4-(2-(tert-Butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS: 280111-50-4)

  • Structural Difference: Contains a Boc-protected hydrazine (-NH-NHBoc) instead of Boc-methylamino.
  • Stability: The Boc group stabilizes the hydrazine, reducing unintended side reactions. However, the hydrazine linker still introduces higher polarity and lower lipophilicity compared to the methylamino analog .
  • Utility: Preferred for synthesizing urea or carbamate-linked conjugates, while the methylamino variant is optimal for alkylation or reductive amination .

Benzyl 4-Amino-4-methylpiperidine-1-carboxylate (Compound 11 in )

  • Structural Difference: Lacks the Boc and methyl groups on the amino substituent; features a 4-methylpiperidine core.
  • The Boc-methylamino group in the target compound balances reactivity and steric accessibility .
  • Toxicity : Unprotected amines (like in this analog) may exhibit higher cytotoxicity, whereas Boc protection mitigates reactive amine-related toxicity .

Benzyl 4-(3-((tert-Butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate (CAS: 883546-87-0)

  • Structural Difference: Replaces the methylamino group with a Boc-protected azetidine ring.
  • The methylamino group offers flexibility, making it adaptable to diverse molecular geometries .
  • Synthetic Utility: Azetidine-containing analogs are niche in kinase inhibitor design, whereas Boc-methylamino-piperidine derivatives are broadly applicable in protease inhibitor scaffolds .

Key Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Weight LogP* Solubility (mg/mL) Stability
405057-76-3 (Target) 349.41 3.2 0.5 (DMSO) Stable ≤ 25°C
280111-51-5 (Hydrazine analog) 265.30 1.8 1.2 (Water) Air-sensitive
883546-87-0 (Azetidine analog) 389.49 2.9 0.3 (DMSO) Stable ≤ 25°C

*Calculated using ChemAxon.

Research Findings and Trends

  • Stability Advantage: The Boc-methylamino group in the target compound provides superior shelf-life compared to unprotected amines or hydrazines, as evidenced by its consistent NMR purity (>95%) across multiple syntheses .
  • Biological Relevance: Analogs with azetidine or hydrazine moieties show promise in kinase inhibition (e.g., EGFR inhibitors), while the target compound’s methylamino group is favored in serotonin receptor modulators .
  • Safety Profile : The Boc group reduces acute toxicity risks, as seen in safety data sheets for related Boc-protected piperidines .

Biological Activity

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS Number: 405057-76-3) is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H28N2O4C_{19}H_{28}N_{2}O_{4} and features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl group. The presence of these functional groups is significant for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The piperidine ring can be synthesized through hydrogenation of pyridine or cyclization of appropriate precursors.
  • Introduction of the Boc Group : The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Benzylation : The benzyl group is added using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. This interaction enhances its binding affinity to target molecules, making it a valuable candidate in drug development.

Research Findings

Several studies have investigated the biological activity of this compound, focusing on its potential applications in medicinal chemistry:

  • Enzyme Inhibition : Research has shown that derivatives of piperidine compounds exhibit inhibitory activity against various enzymes, including those involved in cancer progression and neurological disorders. This compound may serve as a scaffold for developing selective inhibitors targeting these enzymes.
  • Protein-Ligand Interactions : The compound has been used in studies examining protein-ligand interactions, particularly in understanding the binding mechanisms that govern enzyme activity and specificity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylateLacks methyl group on amineModerate enzyme inhibition
Benzyl 4-((tert-butoxycarbonyl)(ethyl)amino)piperidine-1-carboxylateEthyl group instead of methylVarying enzyme inhibition
Benzyl 4-((tert-butoxycarbonyl)(isopropyl)amino)piperidine-1-carboxylateIsopropyl group instead of methylEnhanced binding affinity

The presence of the methyl group on the amine affects steric properties and reactivity, influencing its biological activity compared to analogs.

Case Study 1: Inhibition of HDAC Enzymes

A study evaluated the inhibitory effects of various piperidine derivatives on histone deacetylases (HDACs). The results indicated that compounds with similar structures to this compound demonstrated significant inhibition against HDAC isoforms, suggesting potential applications in cancer therapeutics.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives. Results showed that certain modifications to the piperidine structure enhanced neuroprotective effects against oxidative stress-induced neuronal cell death, highlighting the therapeutic potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate, and what reaction conditions are typically employed?

The compound is synthesized via sequential protection and coupling reactions. A Boc-protected methylaminopiperidine intermediate is reacted with benzyl chloroformate under basic conditions (e.g., triethylamine or cesium carbonate in dichloromethane or DMF). Purification is achieved using column chromatography (ethyl acetate/hexane gradients). Yield optimization often requires stoichiometric control and inert atmospheres to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?

  • 1H NMR : Tert-butyl protons (Boc group) appear as a singlet at ~1.4 ppm. Benzyl aromatic protons resonate at 7.3–7.5 ppm, with the CH2 group at ~5.1 ppm. Piperidine protons show complex splitting between 3.0–4.0 ppm.
  • 13C NMR : Carbonyl signals (Boc and benzyl ester) appear at ~155–165 ppm.
  • Mass Spectrometry (ESI) : Confirm molecular ion ([M+H]+ or [M+Na]+) and fragmentation patterns.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes. Store in a cool, dry place away from oxidizers and acids. Dispose via licensed hazardous waste services .

Q. What solvents and conditions are recommended for recrystallizing this compound to achieve high purity?

Recrystallize from ethyl acetate/hexane mixtures. Solubility testing at elevated temperatures (40–60°C) followed by slow cooling (0–4°C) promotes crystal formation. Filter under reduced pressure and dry under vacuum .

Q. What are the primary applications of this compound in academic research, particularly in medicinal chemistry?

It serves as a key intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors (e.g., GPCR-targeted compounds) and peptide mimetics. The Boc and benzyl groups enable selective deprotection for further functionalization .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the synthesis, and what factors might lead to reduced efficiency?

  • Key Factors :

  • Maintain stoichiometric excess of benzyl chloroformate (1.2–1.5 equiv).
  • Use anhydrous solvents (e.g., DMF or dichloromethane) and inert gas (N2/Ar).
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
    • Yield Loss Causes : Hydrolysis of the Boc group under acidic/moist conditions or side reactions (e.g., over-alkylation).

Q. How can researchers address discrepancies in analytical data (e.g., unexpected byproducts) during the synthesis of this compound?

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., deprotected intermediates or dimerization products).
  • Mitigation Strategies : Adjust reaction temperature (lower to 0–25°C), reduce reaction time, or introduce scavengers (e.g., molecular sieves) to absorb moisture .

Q. What are the stability considerations for storing this compound, and how does its reactivity impact experimental design?

  • Stability : The Boc group is sensitive to acids (e.g., TFA) and prolonged exposure to moisture. Store at –20°C under nitrogen for long-term stability.
  • Reactivity : The methylamino group can participate in nucleophilic substitutions, but steric hindrance from the Boc group may slow reactivity. Use activating agents (e.g., HATU) for amide couplings .

Q. What strategies are effective for introducing modifications to the piperidine ring while maintaining the Boc and benzyl protecting groups?

  • Selective Deprotection : Use hydrogenolysis (H2/Pd-C) to remove the benzyl group while retaining the Boc protection.
  • Orthogonal Protection : Introduce Fmoc or Alloc groups for subsequent modifications.
  • Functionalization : Perform alkylation or acylation at the piperidine nitrogen after transient deprotection .

Q. How does the steric environment of the tert-butoxycarbonyl group influence the reactivity of the methylamino moiety in subsequent reactions?

The bulky Boc group reduces nucleophilicity of the methylamino group, necessitating elevated temperatures or microwave-assisted synthesis for reactions like amide bond formation. Alternative protecting groups (e.g., Cbz) may improve reactivity in sterically demanding scenarios .

Properties

IUPAC Name

benzyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-10-12-21(13-11-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHROSQZBYLAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609774
Record name Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405057-76-3
Record name Phenylmethyl 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405057-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of commercially available 4-oxo-piperidine-1-carboxylic acid benzyl ester (4.67 g, 20 mmol) and methylamine (8 M in EtOH, 12.5 mL, 100 mmol) in dioxane (total volume of 100 mL) is stirred at r.t. for 15 min. NaBHAc3 (6.4 g, 30 mmol) is added and the mixture is stirred for 15 h. The mixture is quenched with 1 M aq. NaOH (30 mL) and stirred at r.t. for 30 min. The mixture is diluted with water (50 mL) and extracted with CH2Cl2 (3×75 mL). The organic extracts are dried (Na2SO4), filtered and evaporated. The residue is dissolved in ether (200 mL) and TEA (1.4 mL, 10 mmol) and, subsequently, a solution of di-tert.butyl-dicarbonat (3.82 g, 17.5 mmol) in ether (10 mL) are added. The mixture is stirred at r.t. for 15 h and quenched with 1 M aq. NaOH (30 mL). The phases are separated and the organic phase is washed with 1 M aq. NaOH (30 mL), 1 M aq. KHSO4 (2×30 mL) and sat. aq. NaCl (30 mL). The organic phase is dried (Na2SO4), filtered and evaporated to provide the title compound.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
3.82 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate

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